molecular formula C14H19NO2S B12294980 4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione

4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione

Cat. No.: B12294980
M. Wt: 265.37 g/mol
InChI Key: ONAYITQGRKTBKH-UHFFFAOYSA-N
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Description

4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is a compound that has garnered significant interest in the field of organic electronics. It is a donor-acceptor conjugated polymer that exhibits unique electronic properties, making it a valuable material for various applications, particularly in organic solar cells and other electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione typically involves direct (hetero)arylation polymerization. This method uses palladium acetate (Pd(OAc)2) and tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) as catalysts . The reaction conditions are carefully controlled to ensure the successful formation of the desired polymer.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione involves its ability to act as a donor-acceptor conjugated polymer. This allows it to efficiently transfer electrons and holes, making it an excellent material for electronic applications. The molecular targets and pathways involved include the π-conjugated system, which facilitates charge transport and enhances the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is unique due to its specific electronic properties, which are enhanced by the presence of the 2-ethylhexyl group. This modification improves its solubility and processability, making it more suitable for various applications compared to other similar compounds .

Properties

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

4-(2-ethylhexyl)thieno[3,2-b]pyrrole-5,6-dione

InChI

InChI=1S/C14H19NO2S/c1-3-5-6-10(4-2)9-15-11-7-8-18-13(11)12(16)14(15)17/h7-8,10H,3-6,9H2,1-2H3

InChI Key

ONAYITQGRKTBKH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C2=C(C(=O)C1=O)SC=C2

Origin of Product

United States

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